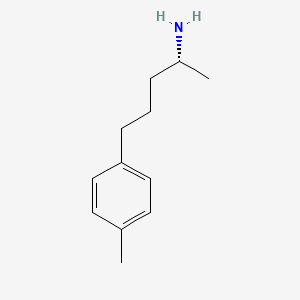

![molecular formula C16H19N3O5 B2520044 6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923234-63-3](/img/structure/B2520044.png)

6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione" is a complex molecule that falls within the category of pyrrolopyrimidine diones. These compounds are of interest due to their potential pharmacological properties and their structural complexity which allows for a variety of chemical reactions and modifications.

Synthesis Analysis

The synthesis of pyrrolopyrimidine diones can be achieved through various methods. For instance, the regioselective synthesis of pyrimidine annelated heterocycles, as described in the second paper, involves the treatment of 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil with different reagents to yield various heterocyclic compounds . Although the specific compound is not mentioned, the methods described could potentially be adapted for its synthesis by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidine diones is characterized by the presence of a pyrimidine ring fused to a pyrrolo ring. The compound also contains a dimethoxyethyl group and a hydroxyphenyl group, which may influence its reactivity and stability. The first paper discusses the study of tautomeric forms of related compounds using semi-empirical AM1 quantum-chemical calculations, which could provide insights into the tautomeric equilibria and stability of the compound .

Chemical Reactions Analysis

Pyrrolopyrimidine diones can undergo various chemical reactions. The third paper describes acylations of pyrrolopyrimidine diones leading to the formation of 7-acyl derivatives, as well as the sensitivity of certain derivatives towards nucleophiles, resulting in the displacement of functional groups . These reactions highlight the reactivity of the pyrrolopyrimidine dione core and suggest possible pathways for further chemical modifications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidine diones are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and acidity (pKa). The first paper provides a method to predict pKa values using quantum-chemical calculations, which could be applied to the compound to estimate its basicity . The third paper provides experimental pKa determinations for newly synthesized compounds, which could serve as a reference for the acidity of similar compounds .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

- The synthesis of pyrrolo[3,4-d]pyrimidine derivatives involves various chemical reactions, including domino condensation, annulation, and allylic hydroxylation, showcasing the versatility of these compounds in organic synthesis (Maity & Pramanik, 2013).

- Studies on the electrochemical oxidation of related compounds, such as 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione, have provided insights into their electrochemical properties and potential applications in electrochemical sensors or devices (Dryhurst, 1976).

Photoluminescent Materials

- Pyrrolo[3,4-d]pyrimidine derivatives are used in the synthesis of photoluminescent conjugated polymers, which have applications in electronic devices due to their strong photoluminescence and good solubility (Beyerlein & Tieke, 2000).

Drug Discovery and Pharmaceutical Research

- Pyrimidine-based bis-uracil derivatives, including those related to pyrrolo[3,4-d]pyrimidines, have been explored for their antimicrobial properties, photoluminescence, and molecular docking capabilities, indicating potential applications in drug discovery and development (Mohan et al., 2020).

Organic Electronics

- The development of alcohol-soluble n-type conjugated polyelectrolytes based on pyrrolo[3,4-c]pyrrole-1,4-dione units for use as electron transport layers in polymer solar cells demonstrates the utility of pyrrolo[3,4-d]pyrimidine derivatives in the field of organic electronics. These materials contribute to improved power conversion efficiency due to their high electron mobility and conductivity (Hu et al., 2015).

Eigenschaften

IUPAC Name |

6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c1-23-12(24-2)8-19-7-11-13(15(19)21)14(18-16(22)17-11)9-3-5-10(20)6-4-9/h3-6,12,14,20H,7-8H2,1-2H3,(H2,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXWJBMOARXQTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

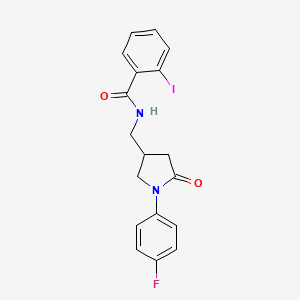

![N-(2,3-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2519961.png)

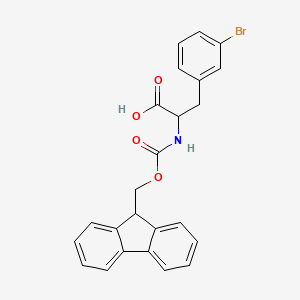

![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide](/img/structure/B2519964.png)

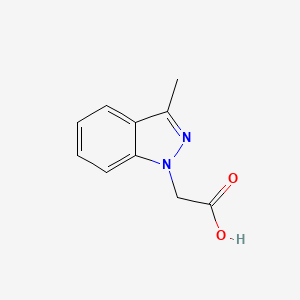

![1-({1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-3-methylpiperidine](/img/structure/B2519967.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2519969.png)

![2-[(3-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2519974.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2519978.png)

![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2519979.png)

![7-(furan-2-ylmethyl)-1,3-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2519981.png)

![8-hydrazinyl-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2519982.png)

![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2519983.png)